6'-(p-Hydroxybenzoyl)mussaenosidic acid (6'-HMA) is a structurally distinct esterified iridoid glucoside primarily isolated from Vitex species. As a positional isomer of the well-known compound negundoside (2'-HMA), 6'-HMA features a p-hydroxybenzoyl moiety attached at the 6'-position of the glucose unit. In industrial and analytical procurement, 6'-HMA is primarily sourced as a high-purity analytical reference standard for the chromatographic standardization of Verbenaceae botanical extracts. Its distinct structural properties, including specific UV absorbance profiles and defined polarity, make it a critical marker for differentiating complex iridoid mixtures, evaluating antioxidant capacity, and serving as a positive control in targeted in vitro bioassays, such as kinase inhibition and glucose diffusion models [1].
Substituting 6'-HMA with crude Vitex extracts, unesterified mussaenosidic acid, or its positional isomer negundoside (2'-HMA) compromises analytical reproducibility and assay specificity. While crude extracts contain a mixture of iridoids, they lack the stoichiometric precision required for quantitative pharmacognosy and QA/QC validation. Furthermore, substituting 6'-HMA with negundoside compromises rigorous chromatographic fingerprinting, as the two isomers exhibit distinct retention times and pharmacological binding affinities. For example, in molecular docking and bioassay models, the specific 6'-esterification significantly alters target protein interactions and diffusion kinetics compared to the 2'-ester or the aglycone. Consequently, procurement of the exact 6'-HMA standard is mandatory for validated HPLC/HPTLC methods and precise structure-activity relationship (SAR) studies where positional isomerism dictates performance [1].
In validated high-performance thin-layer chromatography (HPTLC) methods designed for Verbenaceae extract standardization, 6'-HMA demonstrates distinct baseline separation from its closely related analogs. Using a mobile phase of petroleum ether/toluene/acetone/water (10:10:80:2 v/v/v/v), 6'-HMA resolves completely from its positional isomer negundoside (2'-HMA) and the related iridoid agnuside without the need for derivatization [1].
| Evidence Dimension | Chromatographic resolution (HPTLC) |
| Target Compound Data | Baseline separation achieved (distinct Rf) |
| Comparator Or Baseline | Negundoside (2'-HMA) and Agnuside |
| Quantified Difference | Complete resolution without derivatization |
| Conditions | Silica gel 60 F254 plates, petroleum ether/toluene/acetone/water (10:10:80:2 v/v/v/v) |
Essential for QA/QC procurement, as it allows simultaneous, interference-free quantification of multiple iridoid markers in complex botanical matrices.
6'-HMA provides a quantifiable baseline for free radical scavenging capabilities, serving as a reliable marker for antioxidant assays. In DPPH radical scavenging evaluations, 6'-HMA demonstrated an IC50 value of 10.31 µg/mL. This performance is quantitatively comparable to its positional isomer negundoside (IC50 = 9.96 µg/mL) and the related iridoid agnuside (IC50 = 9.81 µg/mL), establishing it as a valid co-primary marker[1].
| Evidence Dimension | DPPH radical scavenging IC50 |
| Target Compound Data | 10.31 µg/mL |
| Comparator Or Baseline | Negundoside (9.96 µg/mL) and Agnuside (9.81 µg/mL) |
| Quantified Difference | Within 3.5% variance of negundoside |
| Conditions | In vitro DPPH radical scavenging assay |
Justifies the procurement of 6'-HMA alongside negundoside to establish a comprehensive, multi-marker antioxidant profile for Verbenaceae extracts.
In computational screening against the mutant Anaplastic Lymphoma Kinase (ALK, PDB: 4ANL) oncoprotein, 6'-HMA exhibited a molecular docking score of -127.723 kcal/mol, ranking first among 16 screened phytocompounds. This metric outperforms the reference triterpenoid betulinic acid, which scored -95.596 kcal/mol under identical simulation parameters [1].
| Evidence Dimension | Molecular docking score against mutant ALK (4ANL) |
| Target Compound Data | -127.723 kcal/mol |
| Comparator Or Baseline | Betulinic acid (-95.596 kcal/mol) |
| Quantified Difference | 33.6% stronger binding affinity score |
| Conditions | In silico molecular docking (Molegro Virtual Docker) against ALK (4ANL) |
Positions 6'-HMA as a high-priority procurement candidate for use as a positive control or lead scaffold in ALK-targeted in vitro and in silico screening assays.
Untargeted bioassay strategies utilizing 13C NMR profiling identify 6'-HMA as a quantitatively correlated compound in the Glucose Diffusion Retardation Index (GDRI) test. At a 7 mM glucose concentration, glucosylated iridoids such as 6'-HMA and negundoside showed significantly higher activity correlations compared to non-glucosylated iridoids (e.g., lagundinin) and flavonoids, dictating the necessity of the glycoside moiety for assay performance [1].
| Evidence Dimension | GDRI activity correlation |
| Target Compound Data | High activity correlation (glucosylated iridoid) |
| Comparator Or Baseline | Non-glucosylated iridoids (lagundinin) and flavonoids |
| Quantified Difference | Glucosylated iridoids exhibit dominant GDRI activity over aglycones/flavonoids |
| Conditions | In vitro GDRI test at 7 mM glucose concentration |
Validates the procurement of 6'-HMA as a specific reference standard for calibrating in vitro carbohydrate diffusion and antidiabetic assays.
Due to its distinct chromatographic resolution from negundoside and agnuside, 6'-HMA is procured by analytical laboratories for the simultaneous HPTLC and HPLC quantification of Vitex species extracts. It serves as a critical reference standard to ensure batch-to-batch reproducibility and verify the specific iridoid profile of commercial botanical products [1].
With an established DPPH IC50 of 10.31 µg/mL, 6'-HMA is utilized alongside other iridoids to create a comprehensive antioxidant fingerprint for plant extracts. Procuring this specific isomer allows researchers to accurately map the additive free-radical scavenging contributions of minor iridoid constituents in complex formulations [1].
Driven by its docking score of -127.723 kcal/mol against mutant ALK compared to common triterpenoids, 6'-HMA is procured as a quantitatively justified candidate for use as a positive control or lead reference in targeted in vitro kinase inhibition assays, particularly in oncology-focused phytochemical screening [2].
Irritant